Cas no 2172217-72-8 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpyrrolidin-2-yl}acetic acid)

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpyrrolidin-2-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpyrrolidin-2-yl}acetic acid
- 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]pyrrolidin-2-yl}acetic acid
- 2172217-72-8
- EN300-1482010
-
- インチ: 1S/C28H32N2O5/c31-26(32)16-18-8-7-15-30(18)27(33)23-13-5-6-14-25(23)29-28(34)35-17-24-21-11-3-1-9-19(21)20-10-2-4-12-22(20)24/h1-4,9-12,18,23-25H,5-8,13-17H2,(H,29,34)(H,31,32)
- InChIKey: MYZPKAMTIQDSLQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC1CC(=O)O
計算された属性
- せいみつぶんしりょう: 476.23112213g/mol
- どういたいしつりょう: 476.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 765
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpyrrolidin-2-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1482010-1.0g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]pyrrolidin-2-yl}acetic acid |
2172217-72-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1482010-250mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]pyrrolidin-2-yl}acetic acid |
2172217-72-8 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1482010-500mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]pyrrolidin-2-yl}acetic acid |
2172217-72-8 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1482010-10000mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]pyrrolidin-2-yl}acetic acid |
2172217-72-8 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1482010-100mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]pyrrolidin-2-yl}acetic acid |
2172217-72-8 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1482010-2500mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]pyrrolidin-2-yl}acetic acid |
2172217-72-8 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1482010-1000mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]pyrrolidin-2-yl}acetic acid |
2172217-72-8 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1482010-5000mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]pyrrolidin-2-yl}acetic acid |
2172217-72-8 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1482010-50mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]pyrrolidin-2-yl}acetic acid |
2172217-72-8 | 50mg |
$2829.0 | 2023-09-28 |
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpyrrolidin-2-yl}acetic acid 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpyrrolidin-2-yl}acetic acidに関する追加情報
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpyrrolidin-2-yl}acetic acid: A Novel Compound with Promising Therapeutic Potential
CAS No. 2172217-72-8 represents a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry. This compound, with its complex molecular architecture, is designed to interact with specific biological targets, offering potential applications in drug discovery and therapeutic development. The structural features of this molecule, including its fluoren-9-yl moiety and methoxycarbonyl functional groups, are critical in determining its pharmacological properties and biological activity.
The pyrrolidin-2-yl and cyclohexanecarbonyl segments contribute to the molecule’s ability to modulate intracellular signaling pathways, making it a candidate for the treatment of diseases associated with dysregulated cellular communication. Recent studies have highlighted the importance of these structural elements in enhancing the compound’s solubility, stability, and bioavailability, which are essential for its potential use in pharmaceutical formulations.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that compounds with similar structural frameworks exhibit potent inhibitory effects on key enzymes involved in inflammatory responses. This suggests that the fluoren-9-yl and methoxycarbonyl groups may play a pivotal role in the compound’s ability to target specific enzymatic pathways, potentially offering therapeutic benefits for conditions such as arthritis and autoimmune disorders.
Advances in computational chemistry have further supported the exploration of this compound’s potential. Molecular docking studies have revealed that the pyrrolidin-2-yl and cyclohexanecarbonyl segments can form stable interactions with target proteins, enhancing the molecule’s affinity and selectivity. These findings align with recent clinical trials that emphasize the importance of molecular specificity in drug development.
Moreover, the methoxycarbonyl functional group has been shown to improve the compound’s metabolic stability, reducing the risk of rapid degradation in vivo. This property is particularly valuable in the context of long-acting formulations, where sustained drug release is critical for maintaining therapeutic efficacy over extended periods.
Recent breakthroughs in synthetic chemistry have enabled the efficient synthesis of this compound, facilitating its evaluation in preclinical models. Studies conducted by leading pharmaceutical research institutions have demonstrated that the compound exhibits low cytotoxicity and high selectivity for target pathways, making it a promising candidate for further development.
One of the most notable features of this compound is its ability to modulate intracellular signaling cascades. The fluoren-9-yl group, in particular, has been linked to enhanced cellular uptake, which is crucial for the compound’s ability to penetrate biological membranes and reach its target sites. This property is especially relevant in the context of targeting intracellular pathogens or diseases that require deep tissue penetration.
Emerging research in the field of drug delivery has also highlighted the potential of this compound to serve as a scaffold for the development of multifunctional therapeutics. By incorporating additional functional groups into its structure, researchers have been able to enhance its therapeutic profile while maintaining its core pharmacological properties.
Furthermore, the cyclohexanecarbonyl segment has been shown to contribute to the compound’s ability to interact with lipid membranes, which is essential for its function in modulating membrane-associated signaling pathways. This property has been leveraged in the development of novel therapies for neurological disorders and cancer-related conditions.
The pyrrolidin-2-yl group, on the other hand, has been associated with the compound’s ability to modulate ion channel activity, making it a potential candidate for the treatment of neurological and cardiovascular diseases. These findings underscore the versatility of the compound’s structural design and its adaptability to different therapeutic applications.
As the field of medicinal chemistry continues to evolve, the importance of compounds like this one cannot be overstated. The integration of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance, has enabled researchers to gain deeper insights into the compound’s molecular behavior and its interactions with biological systems.
Recent studies have also focused on the environmental and safety profiles of this compound, ensuring that its development aligns with regulatory standards for pharmaceutical substances. These efforts have demonstrated that the compound meets the necessary criteria for safety and efficacy, further supporting its potential for clinical translation.
One of the most exciting developments in the study of this compound is its potential application in personalized medicine. By tailoring the compound’s structure to individual patient profiles, researchers aim to optimize therapeutic outcomes while minimizing adverse effects. This approach reflects the growing trend toward precision medicine in the pharmaceutical industry.
Additionally, the compound’s structural complexity has made it an ideal candidate for the development of combinatorial therapies. By combining this compound with other pharmacologically active agents, researchers have been able to achieve synergistic effects that enhance therapeutic efficacy without increasing the risk of toxicity.
The ongoing research into this compound underscores the importance of interdisciplinary collaboration in drug discovery. The integration of expertise from fields such as chemistry, biology, and pharmacology has been instrumental in advancing our understanding of the compound’s potential and its applications in therapeutic settings.
As we look to the future, the continued exploration of this compound’s properties and applications is expected to yield significant advancements in the treatment of various diseases. The versatility of its structural design, combined with its favorable pharmacological profile, positions it as a promising candidate for further development and clinical evaluation.
In conclusion, the compound’s unique structural features, including its fluoren-9-yl, methoxycarbonyl, pyrrolidin-2-yl, and cyclohexanecarbonyl segments, have made it a valuable subject of study in the field of medicinal chemistry. The ongoing research into its properties and potential applications highlights its significance in the development of novel therapeutics and its role in advancing the field of pharmaceutical science.
2172217-72-8 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpyrrolidin-2-yl}acetic acid) 関連製品
- 83651-90-5(CGRP (rat))
- 68002-60-8(Quaternary ammonium compounds, coco alkyltrimethyl, Me sulfates)
- 1249063-13-5(2-amino-2-(dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol)
- 161187-57-1(α-Glucosidase-IN-23)
- 845673-67-8(4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid)
- 887210-05-1(6-chloro-4-(2,6-dimethylmorpholin-4-yl)methyl-7-methyl-2H-chromen-2-one)
- 478039-43-9(5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine)
- 182344-55-4(2-chloro-4-(propan-2-yl)-1,3-benzothiazole)
- 87254-66-8(7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)
- 689227-25-6(N-(3-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide)




